molecular formula C8H7Br2NO2 B3292996 Methyl 2-amino-4,6-dibromobenzoate CAS No. 883244-19-7

Methyl 2-amino-4,6-dibromobenzoate

Cat. No. B3292996
CAS RN: 883244-19-7
M. Wt: 308.95 g/mol
InChI Key: KKUJRXVOGICGEM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,6-dibromobenzoate is a chemical compound that belongs to the family of benzoates. It is a white to off-white powder that is soluble in organic solvents. This compound has been widely used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,6-dibromobenzoate is not fully understood. However, it is believed that it acts by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain molecules that are involved in various physiological processes.
Biochemical and Physiological Effects:
Methyl 2-amino-4,6-dibromobenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which leads to a decrease in the production of certain molecules that are involved in various physiological processes. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4,6-dibromobenzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, it has some limitations. It is toxic and should be handled with care. Additionally, it is not water-soluble, which limits its use in aqueous solutions.

Future Directions

There are several future directions for the use of Methyl 2-amino-4,6-dibromobenzoate in scientific research. It can be used as a fluorescent probe for the detection of metal ions in living cells. It can also be used as a precursor for the synthesis of new pharmaceuticals and agrochemicals. Additionally, it can be used in the development of new enzyme inhibitors for the treatment of various diseases.
Conclusion:
In conclusion, Methyl 2-amino-4,6-dibromobenzoate is a chemical compound that has been widely used in scientific research for its various applications. It has been used as a reagent in the synthesis of biologically active compounds, a fluorescent probe for the detection of metal ions, and a precursor for the synthesis of pharmaceuticals and agrochemicals. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and antioxidant properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the use of Methyl 2-amino-4,6-dibromobenzoate in scientific research, including the development of new enzyme inhibitors for the treatment of various diseases.

Scientific Research Applications

Methyl 2-amino-4,6-dibromobenzoate has been widely used in scientific research for its various applications. It has been used as a reagent in the synthesis of biologically active compounds. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a precursor for the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

methyl 2-amino-4,6-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUJRXVOGICGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739091
Record name Methyl 2-amino-4,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,6-dibromobenzoate

CAS RN

883244-19-7
Record name Methyl 2-amino-4,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4,6-dibromo-benzoic acid (17.5 g, 59.3 mmol) in ether (150 mL) and ethyl acetate (15 mL) kept in an ice bath was added a solution of diazomethane (approximately 70.0 mmol, prepared from diazald 118.6 mmol) in ether (500 mL) over 1 hour. The reaction mixture was then stirred in an ice water bath for 2 hours. The resultant was treated with acetic acid 10 mL and washed with 2N NaHCO3 and brine. The organic layer was concentrated in vacuo. The residue was purified by chromatography (hexane:EtOAc=8:1) to give the objective compound (15.3 g, 83%) as brown solid: 1H NMR (200 MHz, CDCl3) δ 3.92 (s, 3H), 4.92 (br s, 2H), 6.80 (d, J=7.73, 2H), 7.11 (d, J=7.73, 1H); MS(EI) m/e 307 [M+].
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
70 mmol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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